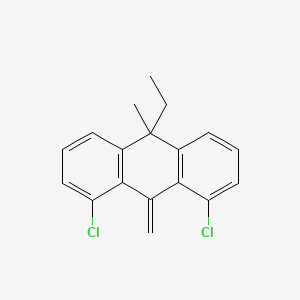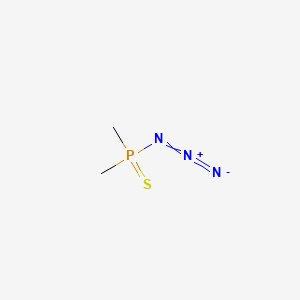![molecular formula C8H15ClO B14701062 (E)-1-chloro-2-methyl-3-[(2-methylpropan-2-yl)oxy]prop-1-ene CAS No. 23240-40-6](/img/structure/B14701062.png)
(E)-1-chloro-2-methyl-3-[(2-methylpropan-2-yl)oxy]prop-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-chloro-2-methyl-3-[(2-methylpropan-2-yl)oxy]prop-1-ene is an organic compound with a unique structure that includes a chlorine atom, a methyl group, and an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-chloro-2-methyl-3-[(2-methylpropan-2-yl)oxy]prop-1-ene typically involves the reaction of 2-methylpropene with a chlorinating agent in the presence of a catalyst. One common method is the chlorination of 2-methylpropene using thionyl chloride (SOCl2) under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-1-chloro-2-methyl-3-[(2-methylpropan-2-yl)oxy]prop-1-ene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or ketones.
Reduction Reactions: Reduction of the compound can lead to the formation of alkanes or alkenes.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Major Products Formed
Substitution: Formation of 2-methyl-3-[(2-methylpropan-2-yl)oxy]propan-1-ol.
Oxidation: Formation of 2-methyl-3-[(2-methylpropan-2-yl)oxy]propan-1-one.
Reduction: Formation of 2-methyl-3-[(2-methylpropan-2-yl)oxy]propane.
Scientific Research Applications
(E)-1-chloro-2-methyl-3-[(2-methylpropan-2-yl)oxy]prop-1-ene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Investigated for its potential biological activity and interactions with enzymes.
Industrial Chemistry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-1-chloro-2-methyl-3-[(2-methylpropan-2-yl)oxy]prop-1-ene involves its interaction with specific molecular targets. The chlorine atom can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The ether linkage provides stability to the molecule, allowing it to participate in various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
1-chloro-2-methylpropane: Lacks the ether linkage, making it less stable in certain reactions.
2-chloro-3-methylbutane: Has a different substitution pattern, leading to different reactivity.
1-chloro-3-methyl-2-butene: Similar structure but with different positioning of the chlorine atom.
Uniqueness
(E)-1-chloro-2-methyl-3-[(2-methylpropan-2-yl)oxy]prop-1-ene is unique due to its combination of a chlorine atom, a methyl group, and an ether linkage. This combination provides a balance of reactivity and stability, making it a valuable compound in various chemical processes.
Properties
CAS No. |
23240-40-6 |
|---|---|
Molecular Formula |
C8H15ClO |
Molecular Weight |
162.66 g/mol |
IUPAC Name |
(E)-1-chloro-2-methyl-3-[(2-methylpropan-2-yl)oxy]prop-1-ene |
InChI |
InChI=1S/C8H15ClO/c1-7(5-9)6-10-8(2,3)4/h5H,6H2,1-4H3/b7-5+ |
InChI Key |
GJJLETTWKZFMDD-FNORWQNLSA-N |
Isomeric SMILES |
C/C(=C\Cl)/COC(C)(C)C |
Canonical SMILES |
CC(=CCl)COC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


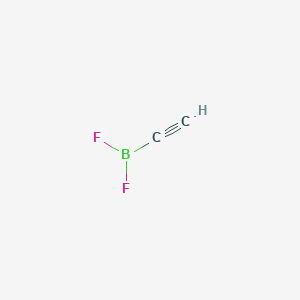
![1,1'-[(Dichloromethanediyl)disulfonyl]bis(4-chlorobenzene)](/img/structure/B14700991.png)
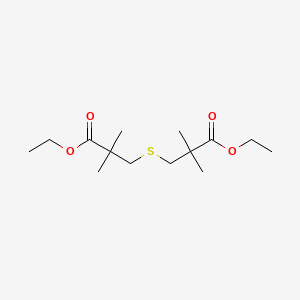

![3-Oxo-1,2-dihydro-3lambda~5~-cyclobuta[b]quinoline](/img/structure/B14701004.png)
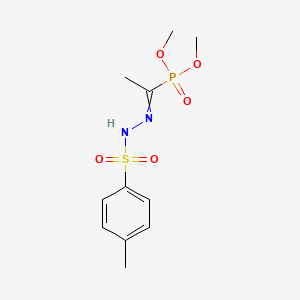
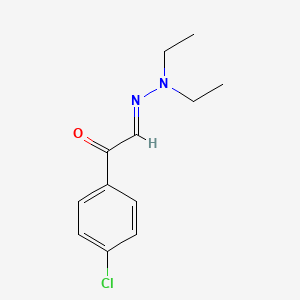
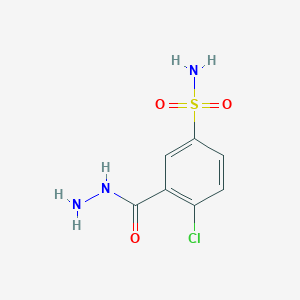
![2-{(E)-[(3-Bromophenyl)methylidene]amino}-2-methylpropan-1-ol](/img/structure/B14701037.png)
![Bicyclo[4.1.0]hepta-1,3,5-trien-7-one](/img/structure/B14701041.png)
